molecular formula C21H17N3O3S B2695542 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 912901-79-2

2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B2695542
CAS No.: 912901-79-2
M. Wt: 391.45
InChI Key: LIBWJFLWLMHYCP-UHFFFAOYSA-N
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Description

2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene-2-carbonyl Group: This step might involve acylation reactions using thiophene-2-carbonyl chloride.

    Attachment of the 3-methoxyphenyl Group: This can be done through substitution reactions.

    Amination: Introduction of the amino group at the 2-position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Substitution reactions might occur at the aromatic rings or the indolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)pyrrole-1-carboxamide
  • 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)imidazole-1-carboxamide

Uniqueness

The unique combination of the indolizine core with the thiophene-2-carbonyl and 3-methoxyphenyl groups might confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-27-14-7-4-6-13(12-14)23-21(26)17-15-8-2-3-10-24(15)19(18(17)22)20(25)16-9-5-11-28-16/h2-12H,22H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBWJFLWLMHYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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